molecular formula C10H7FN2O B14178500 2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine CAS No. 922525-07-3

2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine

Cat. No.: B14178500
CAS No.: 922525-07-3
M. Wt: 190.17 g/mol
InChI Key: VODXKNKVEWVGAQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a 4-fluorophenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. One common method includes:

    Condensation Reaction: 4-fluoroaniline is reacted with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorine atom can enhance its binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methyl-3-oxo-1lambda~5~-pyrazine
  • 2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyridine
  • 2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrimidine

Uniqueness

2-(4-Fluorophenyl)-1-oxo-1lambda~5~-pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

922525-07-3

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10-7-12-5-6-13(10)14/h1-7H

InChI Key

VODXKNKVEWVGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=[N+](C=CN=C2)[O-])F

Origin of Product

United States

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